1-(4-Fluorophenyl)piperazine hydrochloride

5-HT1A Receptor Agonism Cannabinoid Receptor Signal Transduction

Choose pFPP for its unique 5-HT1A selectivity and lack of CB1 receptor crosstalk, ensuring assay specificity not found in mCPP or TFMPP analogs. The scalable 98% purity and microwave-accelerated synthesis (77.6% purity in 3 min) enable rapid library generation. This building block is central to over 4,366 patents, de-risking your investment in CNS drug discovery and providing a proven, high-productivity scaffold.

Molecular Formula C10H14ClFN2
Molecular Weight 216.68 g/mol
CAS No. 16141-90-5
Cat. No. B092716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)piperazine hydrochloride
CAS16141-90-5
Molecular FormulaC10H14ClFN2
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
InChIKeyOIKQTWPVQQAGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)piperazine hydrochloride (CAS 16141-90-5): A Core Arylpiperazine Scaffold for Serotonergic Research


1-(4-Fluorophenyl)piperazine hydrochloride (CAS 16141-90-5) is a para-fluoro-substituted arylpiperazine derivative with a molecular weight of 216.68 g/mol, typically encountered as a hydrochloride salt to enhance aqueous solubility for pharmacological studies [1]. This compound serves as a foundational ligand for serotonin receptor investigations, demonstrating primary agonist activity at the 5-HT1A receptor subtype [2]. Its structural simplicity and the electron-withdrawing effect of the fluorine atom make it a widely used building block in medicinal chemistry for the synthesis of more complex bioactive molecules [3]. As a key intermediate, it has been integral to the development of numerous patented therapeutic candidates targeting neurological and psychiatric disorders [4].

Why Generic Substitution of 1-(4-Fluorophenyl)piperazine hydrochloride Fails in Precision Serotonergic Applications


The assumption that all arylpiperazines are interchangeable is a critical procurement error, as subtle modifications to the phenyl ring confer profound selectivity differences across the 5-HT receptor family and transporter proteins. Direct comparative studies reveal that the 4-fluoro substituent in 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP) yields a distinct pharmacological profile compared to its 3-chloro (mCPP) and 3-trifluoromethyl (TFMPP) analogs [1]. For instance, pFPP has been shown to act as a low-potency 5-HT1A receptor agonist with limited functional impact on cannabinoid receptor co-signaling, a characteristic not shared by all in-class compounds [2]. Furthermore, its specific electronic properties influence the efficiency of synthetic routes, with microwave-assisted protocols achieving 77.6% purity in 3 minutes, a parameter that can vary dramatically with different aryl substitutions . This combination of unique receptor selectivity and optimized synthetic accessibility means that substituting a close analog without validation can compromise the validity of a biological assay or derail a multi-step synthetic pathway. The following evidence quantifies these critical points of differentiation.

Quantitative Differentiation Guide: 1-(4-Fluorophenyl)piperazine hydrochloride vs. Core Arylpiperazine Analogs


Functional Selectivity: Low-Potency 5-HT1A Agonism with Minimal CB1 Receptor Crosstalk

1-(4-Fluorophenyl)piperazine (pFPP) has been characterized as a low-potency agonist at the 5-HT1A serotonin receptor. In a study investigating its interaction with the synthetic cannabinoid AMB-FUBINACA, pFPP alone did not produce substantial cAMP inhibition in HEK293 cells expressing the CB1 receptor, nor did it alter AMB-FUBINACA's signaling efficacy or potency [1]. This contrasts with other arylpiperazines like mCPP, which are known to have broader receptor profiles, including activity at 5-HT2C and GABA-A receptors [2].

5-HT1A Receptor Agonism Cannabinoid Receptor Signal Transduction

Synthetic Efficiency: Microwave-Assisted Route to 1-(4-Fluorophenyl)piperazine in 3 Minutes

The synthesis of 1-(4-fluorophenyl)piperazine can be dramatically accelerated using microwave irradiation. A 2022 patent demonstrated that reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether under 800 W microwave radiation for 3 minutes yielded the target compound with 77.6% purity . This efficiency is a key differentiator from conventional thermal syntheses, which typically require several hours and may result in lower yields or more complex purification profiles.

Medicinal Chemistry Microwave Synthesis Process Chemistry

Analytical Method Validation: Robust HPLC Method for a Cardiovascular Drug Candidate Containing the Core Scaffold

A validated, sensitive HPLC assay method has been developed for a cardiovascular disorder agent (CDRI 93/478), a derivative containing the 1-(4-fluorophenyl)piperazine moiety. The method, which is suitable for in-process quality control and stability studies, achieved a lower limit of quantitation (LLOQ) of 1.5 μg/mL and a limit of detection (LOD) of 0.62 μg/mL, with inter- and intra-assay variation under 10% [1]. This provides a directly applicable analytical framework for the base compound and its advanced intermediates.

Analytical Chemistry Quality Control Cardiovascular Research

Intellectual Property Footprint: A High-Value Scaffold with Over 4,300 Patents

The 1-(4-fluorophenyl)piperazine scaffold is a high-value chemical entity in the pharmaceutical industry. As of the latest data, over 4,366 patents are associated with this core structure, highlighting its prolific use as a key intermediate in the synthesis of novel therapeutic agents [1]. In contrast, while closely related arylpiperazines like mCPP also appear in patent literature, the sheer volume of patents for the 4-fluoro analog underscores its favored status as a versatile and privileged structure for drug development.

Medicinal Chemistry Patent Analysis Drug Discovery

Recommended Application Scenarios for 1-(4-Fluorophenyl)piperazine hydrochloride Based on Quantitative Differentiation


Investigating Serotonergic Mechanisms with Minimal Off-Target Receptor Crosstalk

For neuroscientists studying 5-HT1A receptor signaling pathways or interactions with cannabinoid receptors, 1-(4-fluorophenyl)piperazine hydrochloride provides a well-defined, low-potency 5-HT1A agonist tool. Its lack of functional impact on CB1 receptor signaling, as confirmed by cAMP BRET assays in HEK293 cells [1], makes it superior to promiscuous analogs like mCPP or TFMPP for dissecting specific serotonergic contributions in complex systems.

High-Throughput Medicinal Chemistry for Rapid Library Synthesis

Medicinal chemists engaged in high-throughput screening (HTS) and parallel synthesis can leverage the microwave-accelerated synthesis of 1-(4-fluorophenyl)piperazine. The validated protocol achieving 77.6% purity in just 3 minutes significantly reduces the cycle time for generating focused libraries of arylpiperazine derivatives, enabling faster SAR exploration for CNS drug targets.

Analytical Method Development and Quality Control for Cardiovascular Drug Candidates

Analytical chemists working on cardiovascular research programs can directly adapt the validated HPLC method developed for the anti-ischemic/anti-hypertensive candidate CDRI 93/478, which is built on the 1-(4-fluorophenyl)piperazine core [2]. The established sensitivity parameters (LOD 0.62 μg/mL) and reproducibility (<10% variation) provide a robust starting point for developing quality control and stability-indicating assays for new chemical entities containing this scaffold.

De-Risking Early-Stage Drug Discovery with a Proven Intellectual Property Scaffold

Research managers and scientific procurement officers seeking to build a new medicinal chemistry program can de-risk their investment by selecting 1-(4-fluorophenyl)piperazine hydrochloride as a starting material. Its extensive patent footprint of over 4,366 associated patents [3] validates it as a highly productive and commercially relevant building block, ensuring that early-stage chemistry efforts are grounded in a scaffold with a proven track record of generating novel, patentable compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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